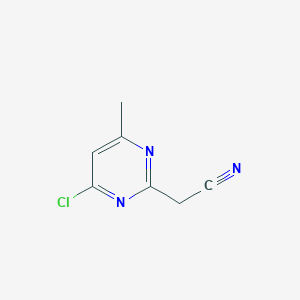

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile

CAS No.:

Cat. No.: VC20462566

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClN3 |

|---|---|

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | 2-(4-chloro-6-methylpyrimidin-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H6ClN3/c1-5-4-6(8)11-7(10-5)2-3-9/h4H,2H2,1H3 |

| Standard InChI Key | AFRGNRCEQXLCGU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)CC#N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile is a heterocyclic organic compound belonging to the pyrimidine family. Its IUPAC name derives from the substitution pattern on the pyrimidine ring: a chlorine atom at position 4, a methyl group at position 6, and an acetonitrile group at position 2. The molecular structure is defined by the following attributes :

| Property | Value |

|---|---|

| CAS Number | 63155-25-9 |

| Molecular Formula | |

| Molecular Weight | 167.59 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The absence of reported density, boiling point, and melting point values in the literature highlights gaps in the physicochemical characterization of this compound .

Synthesis and Manufacturing Approaches

General Synthesis Strategies

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile likely involves functionalization of a preconstructed pyrimidine ring. A patent detailing the preparation of 2-(pyridin-4-yl)acetonitrile provides a potential blueprint . Key steps include:

-

Cyclization Reactions: Formation of the pyrimidine core via Pinner reactions or condensation of amidines with β-ketonitriles.

-

Chlorination: Introduction of the chlorine substituent using chlorinating agents such as phosphorus oxychloride (POCl).

-

Acetonitrile Incorporation: Alkylation or cyanation at the 2-position of the pyrimidine ring.

For example, the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate involves heating reagents at 60–90°C for 120–180 minutes, followed by aqueous workup and ethyl acetate extraction . Adapting such methods could enable the production of 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile by substituting the pyridine precursor with a 4-chloro-6-methylpyrimidine derivative.

Optimization Challenges

Critical challenges in synthesizing this compound include:

-

Regioselectivity: Ensuring precise substitution at the 2-, 4-, and 6-positions of the pyrimidine ring.

-

Purification: Separating the target compound from byproducts, particularly if multiple chlorination or methylation steps are involved.

-

Yield Improvement: Maximizing productivity through catalyst selection or reaction condition tuning. For instance, the cited patent achieved yields of 78.2–89.8% for analogous compounds by optimizing reaction times and temperatures .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

Despite the lack of explicit data for 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile, related pyrimidine derivatives exhibit moderate thermal stability and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate . The presence of the nitrile group likely enhances solubility in organic solvents while reducing hydrophilicity.

Reactivity Profile

The compound’s reactivity is influenced by three key functional groups:

-

Chloro Substituent: Susceptible to nucleophilic aromatic substitution, enabling further derivatization.

-

Methyl Group: Provides steric bulk and influences electron density on the pyrimidine ring.

-

Acetonitrile Moiety: Participates in cycloaddition reactions or serves as a precursor to carboxylic acids via hydrolysis.

Applications in Pharmaceutical and Material Sciences

Role as a Synthetic Intermediate

This compound may serve as a precursor to more complex molecules. For instance, the chloropyrimidine core can undergo cross-coupling reactions to introduce aryl or heteroaryl groups, while the nitrile functionality can be converted into amines, tetrazoles, or carboxylic acids. A recent study on 4-chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine highlights the pharmacological relevance of chloropyrimidine intermediates in medicinal chemistry.

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents emphasize green chemistry approaches, such as solvent-free reactions or catalytic processes, to improve the sustainability of pyrimidine synthesis . Applying these methods to 2-(4-Chloro-6-methylpyrimidin-2-yl)acetonitrile could enhance yield and reduce waste.

Unexplored Biological Targets

The compound’s potential as a kinase inhibitor or antimicrobial agent remains untested. Computational modeling and high-throughput screening could identify novel biological targets, leveraging the pyrimidine scaffold’s versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume